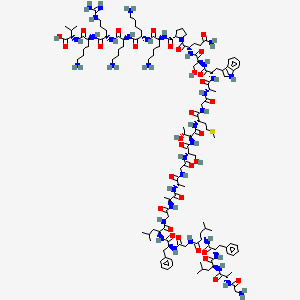

MPG peptides, Pbeta

Description

Overview of Cell-Penetrating Peptides (CPPs) in Molecular Biology

Cell-penetrating peptides (CPPs) are short peptides, typically comprising fewer than 30-40 amino acids, that can traverse cellular membranes. frontiersin.orgacademie-sciences.frmdpi.comspandidos-publications.comnih.gov This unique ability allows them to act as molecular delivery vehicles, transporting a wide variety of cargo molecules—from small chemical compounds and nucleic acids to large proteins and nanoparticles—into the cell's interior. mdpi.comwikipedia.orgresearchgate.netnih.govnih.gov The cargo can be associated with the CPP through either covalent chemical bonds or non-covalent interactions. wikipedia.orgnih.gov

The primary function of CPPs in molecular biology is to overcome the significant barrier presented by the plasma membrane, which is selectively permeable and restricts the entry of many exogenous molecules. frontiersin.orgmdpi.com By facilitating the intracellular delivery of various therapeutic and diagnostic agents, CPPs have garnered significant interest in biomedical research. spandidos-publications.comnih.govwikipedia.orgresearchgate.net Their applications are extensive, including roles as drug delivery agents in treating diseases like cancer, as virus inhibitors, and as contrast agents for cell labeling and molecular imaging. frontiersin.orgwikipedia.orgnih.gov

The mechanisms by which CPPs enter cells are a subject of ongoing research and are generally categorized into two main pathways: direct penetration of the membrane and endocytosis-mediated entry. academie-sciences.frwikipedia.org Direct translocation is an energy-independent process that may involve the formation of transient pores or other membrane-destabilizing events. frontiersin.orgwikipedia.org Endocytosis, on the other hand, is an energy-dependent process where the CPP and its cargo are engulfed by the cell membrane. frontiersin.orgwikipedia.org The specific pathway utilized can depend on several factors, including the CPP's sequence, the nature of the cargo, and the cell type. beilstein-journals.orgtandfonline.com

Historical Context of MPG Peptide Discovery and Design Rationale

The development of MPG peptides represents a significant advancement in the field of non-covalent CPPs for nucleic acid delivery. The first non-covalent CPP designed for this purpose, MPG, was introduced in 1997 by the research group of Heitz and Divita. nih.govgoogle.commdpi.com This was closely followed by the development of Pep-1, another primary amphipathic peptide designed for the non-covalent cellular delivery of proteins and peptides. nih.gov

The design of the original MPG peptide was a rational, chimeric approach, combining functional domains from two different viral proteins. frontiersin.orgnih.govoup.com This design aimed to create a single peptide vector capable of overcoming both the cell and nuclear membranes, which are major barriers to gene delivery. nih.gov The MPG peptide is a 27-amino-acid-long bipartite amphipathic peptide. frontiersin.orgoup.comcreative-biogene.com Its structure consists of:

A hydrophobic N-terminal domain: This region is derived from the fusion peptide domain of the HIV-1 glycoprotein (B1211001) 41 (gp41). frontiersin.orgnih.govoup.comcreative-biogene.com This sequence is crucial for the peptide's interaction with the cell membrane and subsequent cellular uptake. frontiersin.orgmdpi.com

A hydrophilic C-terminal domain: This part is derived from the nuclear localization sequence (NLS) of the SV40 large T antigen. frontiersin.orgnih.govoup.comcreative-biogene.com This lysine-rich, polycationic domain facilitates the binding of negatively charged cargo like nucleic acids and is intended to promote their delivery into the nucleus. frontiersin.orgnih.gov

A linker sequence: A short spacer connects the hydrophobic and hydrophilic domains, providing flexibility and maintaining the integrity of the two functional parts. nih.govfrontiersin.org

This innovative design allows MPG to form stable, non-covalent complexes with nucleic acids through electrostatic and hydrophobic interactions, protecting them from degradation and facilitating their entry into cells. beilstein-journals.orgnih.govoup.com

Classification of MPG Peptides within Amphipathic Cell-Penetrating Peptides

Cell-penetrating peptides are broadly classified based on their physicochemical properties, primarily into cationic, amphipathic, and hydrophobic categories. frontiersin.orgspandidos-publications.comresearchgate.netoncotarget.com MPG peptides fall squarely within the amphipathic class, which is characterized by the presence of both polar (hydrophilic) and non-polar (hydrophobic) amino acid regions. frontiersin.orgbeilstein-journals.orgmdpi.com Amphipathic CPPs are the most common type, accounting for over 40% of known CPPs. frontiersin.orgmdpi.commdpi.com

Within the amphipathic classification, MPG peptides are further categorized as primary amphipathic peptides . beilstein-journals.orgnih.govmdpi.comresearchgate.net This sub-classification is defined by the linear, sequential arrangement of distinct hydrophobic and hydrophilic domains within the primary amino acid sequence. beilstein-journals.orgmdpi.com These are often chimeric peptides, like MPG, created by covalently linking a hydrophobic domain to a hydrophilic one, such as an NLS. researchgate.net This is in contrast to secondary amphipathic peptides, which only assume their amphipathic character upon folding into secondary structures like α-helices or β-sheets when interacting with the cell membrane. beilstein-journals.orgmdpi.com

The structure of MPG, with its gp41-derived hydrophobic part and SV40-derived hydrophilic part, is a quintessential example of a primary amphipathic peptide design. beilstein-journals.orgnih.govoup.com This deliberate construction of separate functional domains within a single peptide chain is a hallmark of this class. frontiersin.orgresearchgate.net

Academic Research Significance of MPG Peptides for Intracellular Delivery

MPG peptides and their derivatives have become significant tools in academic research due to their high efficiency in delivering various molecular cargoes, particularly nucleic acids like siRNA, into a wide range of cell types. nih.govbeilstein-journals.orgnih.govoncotarget.com A key advantage of the MPG system is its non-covalent approach, which avoids the need for chemical cross-linking, allowing the cargo to be released in a fully biologically active form. researchgate.net

Research has demonstrated that MPG-based delivery is highly efficient and rapid, often occurring independently of the endosomal pathway. nih.govoup.comresearchgate.net This direct translocation mechanism is a significant advantage as it helps the cargo avoid degradation within endosomes, leading to a more potent biological effect. nih.govnih.gov For instance, MPG has been shown to form stable nanoparticles with siRNA, leading to robust gene silencing in numerous mammalian cell lines, including challenging primary and cancer cells. nih.govnih.govnih.govoup.com

The versatility of the MPG system has been further highlighted by the development of variants like MPG-8, a shorter and improved version, for enhanced siRNA delivery. frontiersin.orgcreative-biogene.comoup.comnih.gov Functionalization of these peptides, for example with cholesterol, has been shown to improve their stability and biodistribution in vivo, demonstrating their potential for therapeutic applications. frontiersin.orgcreative-biogene.comoup.comnih.gov The ability to deliver active siRNAs targeting specific genes, such as cyclin B1, has been shown to compromise tumor growth in animal models, underscoring the therapeutic promise of this technology. mdpi.comoup.comnih.gov

The study of MPG peptides has also provided valuable insights into the mechanisms of CPP-mediated delivery. nih.govresearchgate.net Research into its domains has shown that while the full peptide is effective for delivering plasmid DNA to the nucleus, a variant lacking the NLS (MPGΔNLS) is a more powerful tool for cytoplasmic delivery of siRNA. nih.govresearchgate.netnih.gov This demonstrates that specific modifications to the peptide sequence can tailor the carrier for distinct intracellular targets and applications. nih.gov

Data Tables

Table 1: Key MPG Peptide Variants and Their Characteristics

| Peptide | Origin/Design | Key Features | Primary Application |

| MPG | Chimeric: HIV-1 gp41 fusion peptide + SV40 NLS | Primary amphipathic peptide; forms non-covalent complexes with nucleic acids. frontiersin.orgnih.govoup.com | Delivery of oligonucleotides and plasmid DNA. nih.govoup.com |

| Pbeta (MPG-8) | Improved, shorter variant of MPG | Enhanced stability and efficiency for siRNA delivery. frontiersin.orgcreative-biogene.comoup.com | In vivo siRNA delivery for therapeutic research, e.g., targeting cyclin B1 in cancer models. oup.comnih.gov |

| MPGΔNLS | Mutant of MPG lacking the Nuclear Localization Signal | Favors rapid release of cargo into the cytoplasm. nih.govnih.gov | Potent delivery of siRNA for cytoplasmic action. nih.govresearchgate.net |

Properties

Molecular Formula |

C129H208N36O32S |

|---|---|

Molecular Weight |

2807.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C129H208N36O32S/c1-69(2)55-90(159-120(188)93(58-78-33-17-15-18-34-78)148-103(173)66-143-113(181)91(56-70(3)4)160-121(189)94(59-79-35-19-16-20-36-79)161-119(187)92(57-71(5)6)157-109(177)75(11)144-100(170)61-134)112(180)142-64-102(172)145-74(10)108(176)147-73(9)107(175)140-65-104(174)149-96(67-166)124(192)164-106(77(13)168)126(194)155-88(47-54-198-14)111(179)141-63-101(171)146-76(12)110(178)158-95(60-80-62-139-82-38-22-21-37-81(80)82)122(190)162-97(68-167)123(191)156-89(45-46-99(135)169)127(195)165-53-32-44-98(165)125(193)154-85(41-25-29-50-132)116(184)151-83(39-23-27-48-130)114(182)150-84(40-24-28-49-131)115(183)153-87(43-31-52-138-129(136)137)117(185)152-86(42-26-30-51-133)118(186)163-105(72(7)8)128(196)197/h15-22,33-38,62,69-77,83-98,105-106,139,166-168H,23-32,39-61,63-68,130-134H2,1-14H3,(H2,135,169)(H,140,175)(H,141,179)(H,142,180)(H,143,181)(H,144,170)(H,145,172)(H,146,171)(H,147,176)(H,148,173)(H,149,174)(H,150,182)(H,151,184)(H,152,185)(H,153,183)(H,154,193)(H,155,194)(H,156,191)(H,157,177)(H,158,178)(H,159,188)(H,160,189)(H,161,187)(H,162,190)(H,163,186)(H,164,192)(H,196,197)(H4,136,137,138)/t73-,74-,75-,76-,77+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,105-,106-/m0/s1 |

InChI Key |

QROMJFGAVBMXMZ-YVNWPWPGSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CN)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CN |

Origin of Product |

United States |

Structural and Functional Characterization of Mpg Peptides

Modular Design of MPG Peptides

The N-terminal hydrophobic domain of MPG consists of the sequence GALFLGFLGAAGSTMGA, which is derived from the fusion sequence of the HIV-1 gp41 protein. frontiersin.orgmdpi.com This region is crucial for the peptide's interaction with and penetration of cell membranes. frontiersin.orgbeilstein-journals.org The hydrophobic nature of this domain facilitates its insertion into the lipid bilayer of cell membranes, a key step in the cellular uptake process. frontiersin.orgmdpi.com The interaction between the hydrophobic domain and the cell membrane can lead to membrane destabilization, which is thought to be a mechanism for the direct translocation of MPG and its cargo into the cell, independent of the endocytic pathway. beilstein-journals.orgmdpi.com

The hydrophilic domain of MPG is characterized by a lysine-rich sequence, KKKRKV, derived from the nuclear localization sequence (NLS) of the SV40 large T-antigen. frontiersin.orgmdpi.comnih.gov This polycationic region is essential for the peptide's ability to interact with and bind negatively charged biomolecules, most notably nucleic acids like DNA and RNA. frontiersin.orgoup.com The primary force driving this interaction is electrostatic attraction between the positively charged lysine (B10760008) residues of the peptide and the negatively charged phosphate (B84403) backbone of the nucleic acids. mdpi.comoup.comnih.gov This interaction is fundamental to the formation of stable, non-covalent complexes between MPG and its cargo. oup.comnih.gov The lysine residues are not only crucial for binding but also for improving the solubility of the peptide and guiding the intracellular localization of the cargo. beilstein-journals.orgacs.org

Connecting the hydrophobic and hydrophilic domains is a short spacer sequence, WSQP. frontiersin.org This linker is designed to provide flexibility to the peptide, ensuring that the two functional domains can operate without interfering with each other's structural integrity and function. frontiersin.orgwho.int This flexibility is important for the proper folding and interaction of the peptide with both cell membranes and its cargo. beilstein-journals.org

Cationic Lysine-Rich Domain and Nucleic Acid Interaction

Conformational Dynamics and Secondary Structure within Membrane Mimetic Environments

The secondary structure of MPG is highly dependent on its environment. In aqueous solutions, MPG typically exists as a random coil. frontiersin.org However, in the presence of membrane-mimetic environments, such as lipid vesicles or trifluoroethanol (TFE), it undergoes a conformational change. frontiersin.orgwho.int In 20% TFE, MPG adopts an α-helical structure. frontiersin.org When interacting with lipid vesicles in a physiological buffer, it transitions into a β-sheet structure. frontiersin.org This conformational plasticity is a key feature of its mechanism. The adoption of an α-helical or β-sheet structure upon interaction with membranes is a common characteristic of many cell-penetrating peptides and is believed to be important for their ability to traverse the cell membrane. mdpi.commdpi.com Studies combining NMR experiments and molecular dynamics simulations are providing deeper insights into the dynamic landscape of peptides within membrane mimics. chemrxiv.org

Principles of Non-Covalent Complex Formation with Biomolecules

MPG forms stable, non-covalent complexes with biomolecules, particularly nucleic acids. oup.comnih.gov This complexation is a spontaneous process driven by a combination of interactions. mdpi.com The formation of these nanoparticles protects the nucleic acid cargo from degradation. oup.com

Role of Hydrophobic Interactions in Complex Stabilization

MPG peptides are primary amphipathic peptides, characterized by distinct hydrophobic and hydrophilic domains that are key to their function. portlandpress.comnih.gov The stabilization of complexes formed between MPG peptides and their cargo, such as nucleic acids, is a multi-step process where hydrophobic interactions play a crucial role. portlandpress.commdpi.com The initial association with anionic cargo like siRNA or plasmid DNA is driven by electrostatic interactions involving the cationic, lysine-rich hydrophilic domain. portlandpress.comoup.com Following this initial contact, peptide-peptide interactions, mediated by the hydrophobic domain, become significant. portlandpress.com

The hydrophobic domain of MPG is derived from the fusion sequence of the HIV-1 glycoprotein (B1211001) 41 (gp41). mdpi.comfrontiersin.org This region is essential for stabilizing the peptide-cargo complex. mdpi.com Research indicates that the hydrophobic part of the peptide helps to solidify the structure of the nanoparticle, working in concert with electrostatic forces. portlandpress.com This dual-interaction mechanism—electrostatic attraction followed by hydrophobic consolidation—leads to the formation of stable complexes. portlandpress.commdpi.com

Studies on various peptide amphiphiles demonstrate that hydrophobic interactions are fundamental to the assembly and stability of peptide-based aggregates in aqueous environments. ru.nlnih.gov The introduction of alkyl groups, which enhances hydrophobicity, has been shown to significantly increase the thermal stability of peptide assemblies. ru.nlnih.gov In the context of MPG, its hydrophobic sequence can transiently adopt a β-sheet structure, which is thought to be required for its insertion into and interaction with the lipid components of cell membranes. portlandpress.commdpi.com This structural flexibility, governed by hydrophobic forces, is therefore not only vital for complex stability but also for the subsequent cellular uptake of the cargo. The hydrophobic region effectively stabilizes the cell-penetrating peptide (CPP)/siRNA complex through intermolecular hydrophobic interactions. mdpi.com

Formation of Stable Nanoparticles for Cargo Encapsulation

A key feature of MPG peptides is their ability to self-assemble with cargo molecules to form stable nanoparticles. nih.govtandfonline.com This process, driven by both electrostatic and hydrophobic interactions, results in the encapsulation of the cargo, protecting it from degradation and facilitating its delivery into cells. frontiersin.orgtandfonline.com The formation of these nanoparticles is a spontaneous process that occurs when MPG peptides are mixed with nucleic acids in solution. portlandpress.com

Research findings have consistently shown that MPG condenses siRNA and plasmid DNA into stable, spherical nanoparticles. frontiersin.orgtandfonline.comoup.com The size of these nanoparticles can vary depending on the specific MPG variant and the cargo-to-peptide ratio, but typically ranges from approximately 100 to 400 nm in diameter. tandfonline.comwho.int For instance, MPG has been shown to form stable complexes with siRNA, generating nanoparticles with a size of about 200 nm. portlandpress.com Similarly, when complexed with plasmid DNA encoding HCV antigens, MPG formed nanoparticles of around 180-200 nm for a core protein construct and 300-400 nm for a larger coreE1E2 construct. tandfonline.com An MPG-derived peptide, MPG-8, also forms nanoparticles with siRNA. oup.comoup.com

The resulting nanoparticles possess a positive surface charge, which facilitates interaction with the negatively charged cell surface. tandfonline.comwho.int This encapsulation is crucial for therapeutic applications, as it shields the nucleic acid cargo from enzymatic degradation by nucleases present in serum. tandfonline.com The entire structure, often referred to as a peptide-based nanoparticle (PBN), acts as a nanocarrier, leveraging the properties of the MPG peptide to overcome cellular barriers for efficient cargo delivery. nih.govwho.int

Research Findings on MPG Peptide Characteristics

| Characteristic | Finding | References |

| Structure | Primary amphipathic peptide with three domains: a hydrophobic N-terminus from HIV-1 gp41, a hydrophilic C-terminus from SV40 NLS, and a flexible linker. | portlandpress.comfrontiersin.orgnih.gov |

| Complex Formation | Associates with nucleic acids via initial electrostatic interactions, followed by hydrophobic interactions that stabilize the complex. | portlandpress.commdpi.com |

| Secondary Structure | The hydrophobic domain can adopt a transient β-sheet structure, which is important for membrane interaction. | portlandpress.commdpi.com |

| Nanoparticle Formation | Self-assembles with cargo (siRNA, pDNA) to form stable, spherical nanoparticles. | frontiersin.orgtandfonline.comoup.com |

| Nanoparticle Size | Typically ranges from 100 nm to 400 nm, depending on the cargo and formulation ratio. | tandfonline.comwho.int |

Compound Names

Mechanisms of Intracellular Translocation for Mpg Peptides

Pathways of Cellular Uptake: Endocytosis-Independent and Endocytosis-Mediated Entry

MPG peptides exhibit a remarkable versatility in their methods of cellular entry, employing both direct translocation across the plasma membrane and various forms of endocytosis. mdpi.comnih.gov This dual capability allows them to efficiently internalize under diverse conditions. Studies have indicated that MPG internalization is often linked to its capacity to interact with and destabilize the lipid bilayer, a characteristic that supports an endocytosis-independent route. beilstein-journals.org However, evidence also points towards the involvement of endocytic pathways, suggesting a complex and multifaceted uptake process. nih.gov

A significant mechanism for MPG peptide entry is direct translocation, a process that bypasses the classical endocytic machinery. mdpi.complos.org This pathway is particularly favored at higher concentrations of the peptide. nih.gov The initial step involves the interaction of the positively charged domains of the MPG peptide with the negatively charged components of the cell membrane, such as phospholipids (B1166683). nih.gov The hydrophobic domain of MPG, derived from the fusion sequence of HIV glycoprotein (B1211001) 41, is critical for its insertion into the membrane. mdpi.commdpi.com

Upon interaction with membrane lipids, MPG peptides undergo a conformational change, transitioning from a disordered state to a more structured form, often a β-sheet. mdpi.commdpi.com This structural rearrangement is believed to cause a temporary destabilization of the membrane, creating transient pores or disruptions that allow the peptide and its cargo to pass directly into the cytoplasm. beilstein-journals.orgnih.gov This process is rapid and allows the cell membrane to reseal quickly, maintaining cellular integrity. plos.org Molecular dynamics simulations have provided evidence that membrane electrostatic potentials can drive the direct translocation of CPPs across the membrane. researchgate.net

Macropinocytosis, a form of fluid-phase endocytosis, has been identified as another route for MPG peptide internalization. mdpi.commdpi.com This process involves the formation of large, irregular vesicles called macropinosomes, which engulf extracellular fluid and solutes. nih.gov The induction of macropinocytosis by some CPPs is linked to the clustering of proteoglycans on the cell surface. acs.org

However, the role of macropinocytosis in MPG uptake can be complex and may depend on the specific experimental conditions and the nature of the cargo being delivered. For instance, while some studies suggest its involvement, others have ruled it out based on the resistance of MPG-fusion protein uptake to inhibitors of actin polymerization, a key process in macropinocytosis. nih.gov The use of inhibitors like cytochalasin B, which disrupts microfilaments involved in macropinocytosis, has been employed to investigate this pathway. oup.com

Clathrin-mediated endocytosis (CME) and caveolae-mediated endocytosis are two other endocytic pathways that can contribute to the uptake of CPPs, although their specific involvement with MPG peptides can be varied. mdpi.commdpi.com CME is a receptor-dependent process characterized by the formation of clathrin-coated pits that invaginate to form vesicles. nih.govnih.gov This pathway is a major route for the uptake of many transmembrane receptors and their ligands. nih.govrupress.org

Caveolae-mediated endocytosis involves flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids. nih.govmdpi.com Studies investigating the uptake of MPG-fusion proteins have shown resistance to inhibitors of caveolae-mediated endocytosis, suggesting that this pathway may not be a primary route for certain MPG constructs. nih.gov The lack of caveolin-1 (B1176169) in some cell types does not necessarily abolish MPG-fusion protein transduction, further indicating that caveolae are not universally required. nih.gov The contribution of these pathways can be influenced by the specific cargo attached to the MPG peptide. mdpi.com

| Uptake Pathway | Key Characteristics | Involvement in MPG Uptake |

| Direct Translocation | Energy-independent, involves direct membrane penetration. | A primary mechanism, especially at high concentrations. nih.govmdpi.complos.org |

| Macropinocytosis | Actin-dependent, formation of large vesicles. | Contributes to uptake, but can be cargo/construct dependent. mdpi.comnih.govmdpi.com |

| Clathrin-Mediated | Receptor-dependent, formation of clathrin-coated vesicles. | May play a role, but not always the primary pathway. mdpi.commdpi.com |

| Caveolae-Mediated | Involves cholesterol-rich membrane domains. | Evidence suggests it is not a major pathway for some MPG constructs. nih.gov |

Macropinocytosis in MPG Peptide Uptake

Interaction with Cellular Components for Internalization

The journey of MPG peptides into the cell is initiated and modulated by their interactions with specific components of the cell surface. These interactions are crucial for bringing the peptide into close proximity with the membrane and triggering the subsequent internalization events. mdpi.comspandidos-publications.com

The initial contact between MPG peptides and the cell is often mediated by electrostatic interactions with negatively charged molecules on the cell surface. mdpi.com Glycosaminoglycans (GAGs), such as heparan sulfate, are long, unbranched polysaccharides that are abundantly present on the surface of most mammalian cells and carry a significant negative charge. mdpi.com The positively charged residues within the MPG peptide sequence are attracted to these anionic GAGs, leading to an accumulation of the peptide at the cell surface. mdpi.comacs.org This interaction is considered a critical first step for the uptake of many CPPs. mdpi.com

Following this initial binding, MPG peptides interact directly with the phospholipids of the cell membrane. mdpi.com This interaction is driven by both electrostatic and hydrophobic forces. frontiersin.org The peptide's positive charges interact with the negatively charged headgroups of certain phospholipids, while its hydrophobic domain inserts into the lipid bilayer. mdpi.comnih.gov This interaction is fundamental to the direct translocation mechanism, as it leads to the conformational changes in the peptide and the temporary disruption of the membrane. beilstein-journals.org

| Cellular Component | Role in MPG Internalization |

| Glycosaminoglycans (GAGs) | Initial electrostatic binding and concentration of MPG at the cell surface. mdpi.comacs.org |

| Phospholipids | Direct interaction leading to membrane insertion, conformational changes, and translocation. beilstein-journals.orgmdpi.commdpi.com |

The ratio of peptide molecules to lipid molecules in the cell membrane is a critical determinant of the mechanism and efficiency of MPG peptide internalization. openaccessjournals.com At low peptide-to-lipid ratios, the interactions may be limited to surface binding or induce minor, localized membrane perturbations. As the concentration of the peptide at the membrane surface increases, so does the peptide-to-lipid ratio.

At a sufficiently high peptide-to-lipid ratio, the cumulative effect of many peptide molecules interacting with the membrane can lead to significant structural changes. openaccessjournals.com This can range from the formation of transient pores to a more extensive disruption of the bilayer, often described by the "carpet" model, where the peptides accumulate on the membrane surface before causing its permeabilization. openaccessjournals.com Studies with model membrane systems have shown that the peptide-to-lipid ratio can dictate whether a gradual release of contents occurs through small pores or if a more rapid, large-scale disruption of the vesicle takes place. embrapa.br Therefore, the local concentration of MPG at the cell surface, and consequently the peptide-to-lipid ratio, plays a pivotal role in switching between different modes of membrane translocation. nih.gov

Role of Cell Surface Glycosaminoglycans and Phospholipids

Factors Influencing Uptake Efficiency

The efficiency and mechanism of MPG peptide translocation are not fixed but are dynamically influenced by several key factors. The interplay between the peptide's concentration, the nature of its cargo, and the specific characteristics of the target cell line determines the predominant pathway for cellular entry. plos.org Understanding these factors is crucial for optimizing the use of MPG as a delivery vector. Generally, the internalization routes for CPPs like MPG can be broadly categorized into two main types: energy-dependent endocytosis and energy-independent direct membrane translocation. nih.govplos.org The selection between these pathways is guided by the physicochemical properties of the peptide-cargo complex and the structural characteristics of the plasma membrane. nih.gov

The concentration of the MPG peptide is a critical determinant of its primary internalization mechanism. Research on various CPPs, including primary amphipathic peptides like MPG, indicates a general trend where the uptake pathway shifts as the peptide concentration changes. nih.govmdpi.com

At lower concentrations, typically in the low micromolar range, the uptake of CPPs is predominantly mediated by endocytic pathways. nih.govmdpi.com However, as the concentration increases, a shift towards direct membrane translocation occurs. beilstein-journals.orgnih.gov This direct penetration is thought to happen when the peptide accumulates at the membrane, leading to destabilization and the formation of transient pores or inverted micelles. nih.govnih.govwikipedia.org Studies have shown that direct translocation is the most probable entry mechanism for primary amphipathic CPPs like MPG, especially at high concentrations. nih.gov The specific concentration threshold for this switch can vary depending on the cell line and the experimental conditions. nih.govmdpi.com The uptake of MPG-based nanoparticles has been demonstrated to be a concentration-dependent process. nih.gov

| CPP Concentration | Dominant Uptake Mechanism | Associated Characteristics |

|---|---|---|

| Low (e.g., <2 µM for Penetratin) | Endocytosis nih.govmdpi.com | Energy-dependent process, potential for endosomal entrapment. nih.gov |

| High | Direct Penetration/Translocation beilstein-journals.orgnih.gov | Energy-independent, rapid cytoplasmic entry, involves membrane destabilization. beilstein-journals.orgnih.gov |

The nature of the molecule being transported (the "cargo") significantly impacts the internalization mechanism of the MPG-cargo complex. plos.orgnih.gov MPG is capable of forming stable, non-covalent complexes with various cargoes, including siRNA, plasmid DNA, and peptides, through electrostatic and hydrophobic interactions. nih.govtandfonline.com

The presence, size, and physicochemical properties of the cargo can alter the uptake pathway. plos.orgnih.gov While MPG alone or with small cargoes may favor direct translocation, the attachment of larger or highly charged molecules can shift the mechanism towards endocytosis. nih.govfrontiersin.org For example, studies with the TAT peptide, another CPP, showed that large cargoes tend to become entrapped in endosomal vesicles, whereas small cargoes allow for wider distribution throughout the cytosol. nih.gov The formation of MPG-siRNA nanoparticles facilitates membrane translocation and efficient intracellular delivery across various cell lines. frontiersin.org The peptide's interaction with its cargo can induce a more pronounced β-sheet folding, which in turn enhances the interaction with phospholipids and facilitates the formation of transient pores for translocation. nih.gov However, in some cases, the combination of a CPP with a cargo like siRNA can lead to the formation of large particles that may abrogate cellular uptake. frontiersin.org

| Cargo Type | Reported Effect on Uptake | Reference |

|---|---|---|

| siRNA | Forms stable nanoparticles with MPG, facilitating efficient delivery. The complex enters via a mechanism associated with membrane lipid interaction rather than endocytosis. | oncotarget.comfrontiersin.org |

| Plasmid DNA, Oligonucleotides | MPG can deliver these cargoes, with the uptake of MPG-cargo complexes suggested to be non-endocytic. | oncotarget.comnih.gov |

| Peptides/Proteins | MPG forms stable complexes with peptides. The cargo does not appear to affect the peptide's ability to fold into a helical structure upon membrane interaction. | nih.gov |

| Large/Bulky Molecules (General) | Can cause a significant change in the uptake mechanism, often shifting towards endocytosis or, in some cases, preventing uptake. | nih.govfrontiersin.org |

The efficiency and pathway of CPP translocation can also be dependent on the type of cell being targeted. nih.govplos.org Different cell lines possess unique plasma membrane compositions, fluidity, and surface molecules (like glycosaminoglycans), which can influence the initial interaction and subsequent uptake of the peptide. nih.govmdpi.com

Research investigating the uptake of 22 different CPPs across four different cell lines (Cos-7, HEK293, HeLa, and MDCK) revealed cell-dependent preferences for some peptides. nih.gov Notably, MPG exhibited a preferential uptake by Cos-7 cells, which are fibroblast-like cells derived from monkey kidney tissue. beilstein-journals.org This specificity is hypothesized to be linked to the origin of MPG's NLS domain. The NLS sequence (PKKKRKV) is derived from the SV-40 large T antigen, the very virus used to immortalize the Cos-7 cell line. nih.govbeilstein-journals.org This suggests that pre-existing cellular machinery or membrane properties in Cos-7 cells may create a more favorable environment for the translocation of MPG. beilstein-journals.org In contrast, other peptides like penetratin were favored by HeLa cells, while transportan (B13913244) showed similar efficiency across all tested cell lines. beilstein-journals.org

| CPP | Preferential Cell Line | Hypothesized Reason |

|---|---|---|

| MPG | Cos-7 (Monkey Kidney Fibroblast-like) beilstein-journals.org | MPG's NLS is derived from SV-40 large T antigen, the same virus used to create the Cos-7 cell line. beilstein-journals.org |

| Penetratin | HeLa (Human Cervical Cancer) beilstein-journals.org | N/A |

| Transportan | Similar efficiency in Cos-7, HEK293, HeLa, MDCK beilstein-journals.org | N/A |

Mpg Peptide Derivatives and Design Modifications for Enhanced Performance

Sequence-Specific Modifications and Their Functional Impact

Modifications to the amino acid sequence of MPG peptides can have a significant impact on their function. These changes can alter the peptide's ability to interact with cargo and cell membranes, ultimately affecting its delivery efficiency.

Mutational Analysis of Key Domains (e.g., MPGΔNLS)

The MPG peptide is composed of distinct domains, including a hydrophobic domain derived from HIV-1 gp41 and a hydrophilic nuclear localization sequence (NLS) from SV40 large T antigen. frontiersin.orgnih.gov Mutational analysis has been a key strategy to understand the role of these domains.

A notable example is the MPGΔNLS variant, which has a mutation in the NLS domain. nih.govresearchgate.net This modification was found to disrupt interactions with the nuclear import machinery, preventing the nuclear delivery of DNA. nih.govresearchgate.net However, this alteration transformed the peptide into a powerful tool for delivering siRNA into the cytoplasm. nih.govnih.gov The mutation facilitates the rapid release of siRNA into the cytoplasm, leading to robust gene silencing. nih.govnih.gov This demonstrates that specific mutations can tailor the peptide's function for different types of cargo and cellular targets. nih.gov

Further studies have shown that the lysine (B10760008) residues within the NLS are crucial for stable, non-covalent interactions with DNA. researchgate.net Altering the cationic nature of the peptide through amino acid substitutions can influence its internalization efficiency. nih.gov

| Peptide Variant | Modification | Functional Impact | Reference |

| MPGΔNLS | Mutation in the Nuclear Localization Sequence (NLS) | Prevents nuclear delivery of DNA, enhances cytoplasmic delivery of siRNA. | nih.govresearchgate.net |

Impact of N-Terminal and C-Terminal Derivatizations (e.g., Stearylation, Cysteamidation)

N-Terminal Modifications:

Acetylation: This modification removes the positive charge at the N-terminus, which can mimic native proteins and, in some cases, increase the peptide's stability against degradation. sigmaaldrich.com

Stearylation: The addition of a stearyl group, a fatty acid, to the N-terminus increases the peptide's hydrophobicity. This has been shown to improve the delivery of siRNA. nih.gov

C-Terminal Modifications:

Amidation: Synthesizing the peptide with a C-terminal amide neutralizes the negative charge of the carboxyl group. sigmaaldrich.com This modification can prevent enzymatic degradation and is often used to mimic the structure of native proteins. sigmaaldrich.com

Cysteamidation: The addition of a cysteamide group to the C-terminus of MPG has been found to improve the delivery of siRNA. nih.gov Experiments have shown that MPG peptides lacking a C-terminal cysteamide group have different delivery efficiencies. researchgate.net

| Derivatization | Terminus | Effect | Reference |

| Acetylation | N-Terminal | Neutralizes positive charge, may increase stability. | sigmaaldrich.com |

| Stearylation | N-Terminal | Increases hydrophobicity, improves siRNA delivery. | nih.gov |

| Amidation | C-Terminal | Neutralizes negative charge, prevents enzymatic degradation. | sigmaaldrich.com |

| Cysteamidation | C-Terminal | Improves siRNA delivery. | nih.gov |

Shortened and Chimeric MPG Peptide Variants (e.g., MPG-8, MPGH2)

To improve upon the original MPG peptide, researchers have designed shorter and chimeric versions. These variants aim to enhance delivery efficiency and reduce potential immunogenicity. frontiersin.org

MPG-8: This is a shorter variant of the parent MPG peptide, designed to improve the cellular delivery of nucleic acids like siRNA. frontiersin.org MPG-8 can form stable nanoparticles with siRNA, and the molar ratio of peptide to cargo is a critical factor for efficacy. mdpi.com For instance, an optimal MPG-8/siRNA molar ratio of 20:1 resulted in stable particles of around 120 nm in diameter. mdpi.com Functionalizing MPG-8/siRNA particles with cholesterol has been shown to significantly reduce tumor size in animal models. oncotarget.com

MPGH2: A chimeric peptide was created by adding two repeats of Histone H1 to the MPG peptide to enhance its DNA packaging capabilities. researchgate.net This modification aimed to improve the condensation of plasmid DNA for more efficient gene delivery. researchgate.net

Conjugation Strategies for Enhanced Delivery and Stability

Conjugating MPG peptides to other molecules and systems is a widely used strategy to improve their stability and delivery efficiency. These strategies involve both non-covalent and covalent linkages.

Non-Covalent Complexation with Polymeric Systems and Nanocarriers

MPG peptides can form stable, non-covalent complexes with nucleic acids through electrostatic interactions, leading to the formation of nanoparticles. researchgate.net This self-assembly is a key feature of their delivery mechanism. researchgate.net These peptide-based nanoparticles can protect the cargo from degradation and facilitate its entry into cells. frontiersin.orgresearchgate.net The formation of these complexes is often independent of the endosomal pathway, allowing for direct translocation across the cell membrane. nih.govoncotarget.com

Amphipathic peptides like MPG and its derivatives are particularly effective at forming these non-covalent complexes with various cargoes. healtheducationandpublichealth.com The peptide's hydrophobic domain aids in membrane interaction, while the hydrophilic domain interacts with the negatively charged cargo. frontiersin.org

Surface Modification of Nanoparticles with MPG Peptides

Modifying the surface of pre-formed nanoparticles with MPG peptides is another effective strategy to enhance cellular uptake. nih.govnih.gov This approach combines the cargo-carrying capacity of nanoparticles with the cell-penetrating ability of MPG.

For example, poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a common drug delivery vehicle, have been surface-modified with MPG. nih.govnih.gov This modification significantly enhances the internalization of the nanoparticles into cells compared to unmodified nanoparticles. nih.govnih.gov Studies have shown that MPG-modified nanoparticles can lead to a 4.5-fold increase in plasmid DNA loading and a tenfold improvement in transfection efficiency. duke.edu

Different chemistries can be used to attach MPG to the nanoparticle surface, such as using an avidin-biotin linkage or a DSPE-PEG linker. nih.gov Both methods have been shown to significantly increase nanoparticle internalization. nih.govnih.gov Furthermore, surface modification with MPG has been shown to increase the efficacy of drugs, such as melphalan-loaded nanoparticles for retinoblastoma treatment, with MPG-modified nanoparticles showing the highest levels of cell association and internalization. arvojournals.org The addition of MPG to the surface of blended PBAE/PLGA nanoparticles has also resulted in a substantial increase in nanoparticle uptake and gene editing efficiency. mdpi.com

Academic Applications of Mpg Peptides in Molecular and Cellular Biology

Non-Viral Gene Delivery Systems

MPG peptides have emerged as a promising non-viral tool for gene delivery, offering a safer alternative to viral vectors. oup.commdpi.com They form non-covalent complexes with nucleic acids, protecting them from degradation and facilitating their entry into cells. oup.comresearchgate.net

Delivery of Plasmid DNA for Gene Expression Studies

MPG peptides have been successfully utilized to deliver plasmid DNA (pDNA) into various cell lines, leading to the expression of the encoded genes. oup.comresearchgate.net The peptide forms stable nanoparticles with pDNA through electrostatic interactions, effectively condensing the DNA and enabling its transport across the cell membrane. oup.comwho.int Studies have shown that MPG-mediated delivery can be more efficient than some commercially available lipid-based transfection reagents. oup.com For instance, MPG has been used to deliver a plasmid expressing the full-length antisense cDNA of human cdc25C, which resulted in a significant reduction of cdc25C expression and a block in cell cycle progression. oup.com The efficiency of transfection is influenced by the charge ratio of MPG to DNA, with optimal ratios leading to high levels of gene expression in cell lines such as HS-68, NIH 3T3, C2C12, and COS-7 cells. oup.com

Table 1: Research Findings on MPG-Mediated Plasmid DNA Delivery

| Cell Line | Reporter Gene/Target | Key Finding | Reference(s) |

|---|---|---|---|

| HS-68, NIH 3T3, C2C12, COS-7 | Renilla luciferase | MPG promotes efficient delivery and expression of plasmid DNA across various cell lines. | oup.com |

| Human fibroblasts (HS-68) | Luciferase | The NLS of MPG is crucial for nuclear targeting of plasmids. | researchgate.net |

| HeLa, Cos-7 | Luciferase | MPG-mediated transfection efficiency is comparable to or greater than Lipofectamine. | oup.comnih.gov |

| --- | Human cdc25C (antisense) | Successful delivery of antisense plasmid led to reduced protein expression and cell cycle arrest. | oup.com |

Small Interfering RNA (siRNA) Delivery for Gene Silencing

MPG peptides are also effective carriers for small interfering RNA (siRNA), a powerful tool for post-transcriptional gene silencing. nih.govportlandpress.com They form stable nanoparticles with siRNA, protecting it from degradation and facilitating its entry into the cytoplasm where the RNA interference machinery resides. portlandpress.comnih.gov A significant advancement in this area is the development of MPG variants, such as MPGΔNLS, where a mutation in the nuclear localization sequence enhances siRNA release into the cytoplasm. researchgate.netnih.gov This modified peptide has demonstrated robust down-regulation of target genes, such as GAPDH and luciferase, in various cell lines. nih.govportlandpress.com Further modifications, like the development of MPG-8 and its cholesterol-conjugated form, have shown improved siRNA delivery efficiency and stability in vivo. nih.gov

Table 2: Research Findings on MPG-Mediated siRNA Delivery

| MPG Variant | Target Gene | Cell Line(s) | Key Finding | Reference(s) |

|---|---|---|---|---|

| MPG / MPGΔNLS | GAPDH | Human fibroblasts (HS-68) | MPGΔNLS is a powerful tool for siRNA delivery, enabling robust gene silencing. | researchgate.netnih.gov |

| MPG / MPGΔNLS | Luciferase | Cos-7, HeLa | MPG-mediated siRNA delivery induces a strong biological response. | nih.gov |

| MPG-8 | Cyclin B1 | HeLa, HS-68 | MPG-8 shows a 2-fold more potent RNAi effect than the original MPGΔNLS. | nih.gov |

| Chol-MPG-8 | --- | --- | Cholesterol modification enhances nanoparticle stability for in vivo applications. | nih.gov |

| MPGα | Luciferase | --- | MPGα is equally effective as MPGΔNLS in siRNA delivery, achieving up to 90% gene inhibition. | nih.gov |

Delivery of Antisense Oligonucleotides and Decoy DNA

The application of MPG peptides extends to the delivery of other nucleic acid-based therapeutics, including antisense oligonucleotides (ASOs) and decoy DNA. nih.govmdpi.com MPG forms stable, non-covalent complexes with both single- and double-stranded oligonucleotides, demonstrating high affinity in the nanomolar range. nih.gov This interaction protects the oligonucleotides from nuclease degradation and facilitates their rapid and efficient delivery into the nucleus of cultured mammalian cells, often within an hour. nih.gov The delivery mechanism appears to be independent of the endosomal pathway, which contributes to the high efficiency observed. nih.gov This capability makes MPG a valuable tool for antisense therapies aimed at modulating gene expression. researchgate.netmdpi.com

Strategies for Overcoming Intracellular Barriers in Gene Transfer

A major challenge in gene therapy is overcoming the multiple intracellular barriers, including the cell membrane, the endosomal membrane, and the nuclear envelope. nsf.govmums.ac.ir MPG peptides are designed to address these challenges. oup.comnih.gov Their hydrophobic domain facilitates crossing the cell membrane, often through a mechanism that is independent of the endosomal pathway, thus avoiding lysosomal degradation. nih.govnih.gov The hydrophilic nuclear localization sequence (NLS) domain is critical for the nuclear import of the cargo, a crucial step for plasmid DNA to be transcribed. researchgate.netnih.gov Research has shown that the NLS of MPG interacts with the nuclear import machinery, specifically with importin α. researchgate.net Mutations in the NLS disrupt this interaction and prevent nuclear delivery of DNA, highlighting its importance. researchgate.netnih.gov For cytoplasmic targets like siRNA, modifications to the NLS can be advantageous to promote release in the cytoplasm. nih.gov

Protein and Peptide Transduction for Cellular Studies

MPG peptides are not limited to nucleic acid delivery; they are also capable of transducing proteins and peptides into cells. nih.govnih.gov This process, often termed "protein transduction," allows for the intracellular delivery of biologically active proteins that would otherwise be membrane-impermeable. oup.com The ability of MPG to form non-covalent complexes with its cargo is a significant advantage, as it avoids the need for chemical conjugation that could potentially alter the function of the delivered protein. This makes MPG a valuable tool for studying protein function in a live-cell context, for delivering therapeutic proteins, and for enzyme replacement therapies.

Utilization as Molecular Tools for Probing Cellular Processes

The ability of MPG peptides to deliver a wide range of molecules into cells makes them versatile tools for probing various cellular processes. researchgate.netnih.govoup.com By delivering fluorescently labeled oligonucleotides or proteins, researchers can track the movement and localization of these molecules within the cell in real-time. nih.gov Furthermore, the delivery of functional molecules like enzymes, antibodies, or specific inhibitors allows for the direct manipulation and study of cellular pathways. pnas.org For example, delivering an antibody that targets a specific intracellular protein can help elucidate that protein's function. The development of MPG-based delivery systems has provided researchers with a powerful method to investigate the complex machinery of the cell.

Applications in Advanced Biological Research Models (e.g., in vitro cell lines, ex vivo tissue models)

MPG peptides and their derivatives have become instrumental tools in molecular and cellular biology, facilitating the delivery of various macromolecular cargos into cells for research purposes. Their utility is particularly evident in advanced biological models such as in vitro cell lines and ex vivo tissue systems, where they enable the study of cellular processes and the validation of therapeutic targets.

Applications in in vitro Cell Lines

MPG peptides are widely employed for the efficient, non-covalent delivery of nucleic acids (like siRNA and plasmids) and proteins into a broad spectrum of cell lines. nih.govmdpi.com This delivery strategy bypasses the need for covalent linkage between the carrier and the cargo, relying instead on the formation of stable nanoparticles through electrostatic and hydrophobic interactions. researchgate.net The versatility of MPG peptides has been demonstrated in numerous studies across various cell types, including adherent cells, cells in suspension, primary cells, and various cancer cell lines. mdpi.com

The primary amphipathic nature of MPG allows it to form complexes with cargo and traverse cellular membranes, often in a manner independent of the endosomal pathway. researchgate.netoncotarget.com A key feature of the original MPG peptide is its design, which incorporates a hydrophobic domain from the HIV-1 gp41 fusion protein and a hydrophilic nuclear localization sequence (NLS) from the SV40 large T-antigen. frontiersin.orgnih.gov This bipartite structure is crucial for both membrane interaction and intracellular trafficking of cargo. frontiersin.org

Research has led to the development of MPG variants to optimize delivery for specific applications. For instance, the MPGΔNLS variant, which has a mutation in the NLS, was shown to enhance the cytoplasmic release of siRNA, leading to a more potent RNAi effect. nih.gov Another variant, MPG-8, a shorter version of the parent peptide, was designed to improve cellular delivery and reduce potential immunogenic responses. frontiersin.org Studies using MPG-8 to deliver siRNA against cyclin B1 in HeLa cells showed a reduction in protein levels by over 85%. nih.gov This led to cell cycle arrest and inhibited the proliferation of multiple cancer cell lines, including HeLa, MCF-7, PC3, and SKBr3-HER2. frontiersin.org

The table below summarizes key research findings demonstrating the application of MPG peptides in various in vitro cell line models.

Table 1: Research Findings of MPG Peptide Applications in In Vitro Cell Lines

| Cell Line(s) | MPG Variant | Cargo | Key Research Finding(s) |

|---|---|---|---|

| HeLa, Cos-7 | MPG, MPGΔNLS | siRNA targeting luciferase | MPG successfully delivered siRNA, causing an 80% reduction in luciferase activity. The MPGΔNLS variant enhanced this effect to a 90% downregulation. nih.gov |

| HeLa, HS-68 (human fibroblasts) | MPG-8 | siRNA targeting Cyclin B1 | An siRNA concentration of 5 nM reduced cyclin B1 levels by over 85% in HeLa cells. The delivery resulted in the downregulation of both cyclin B1 protein and mRNA levels. nih.gov |

| PC3 (prostate cancer), MCF7 (breast cancer), SKBR3-HER2 (breast cancer) | MPG-8 | siRNA targeting Cyclin B1 | Delivery of siRNA targeting Cyclin B1 resulted in the inhibition of cancer cell proliferation. nih.gov |

| HeLa, A549 (lung carcinoma), CHO (Chinese Hamster Ovary) | Antennapedia, TAT, Transportan (B13913244), Polyarginine (comparative study) | Peptide conjugates | Unconjugated peptides showed similar kinetic uptake profiles across all cell lines, which was independent of cell type. nih.gov |

| Cos-7, HeLa | MPG | siRNA targeting GAPDH | Delivery of GAPDH siRNA using MPG-8 resulted in a significant reduction of both GAPDH mRNA and protein levels. researchgate.net |

Applications in Ex Vivo Tissue Models

The application of MPG peptides extends to more complex biological systems like ex vivo tissue models, which preserve the native three-dimensional architecture and cellular heterogeneity of tissues. nih.govfrontiersin.org These models, such as organotypic slice cultures and tissue explants, serve as a crucial bridge between simplified in vitro cultures and complex in vivo studies. researchgate.netnih.gov They allow for the investigation of cellular interactions and therapeutic effects in a context that more closely mimics a physiological environment. frontiersin.orgmdpi.com

MPG peptides and their derivatives have been successfully applied for ex vivo delivery of therapeutic molecules. researchgate.net A significant example is the use of MPG-8 to deliver siRNA targeting cyclin B1 in a human prostate carcinoma (PC3) xenograft mouse model. nih.gov Following intra-tumoral injection, the effect on tumor growth was assessed, and subsequent ex vivo analysis of the excised tumors revealed a significant downregulation of cyclin B1 mRNA levels, confirming successful target engagement in the tissue context. nih.govresearchgate.net

In the context of neurodegenerative disease research, such as Alzheimer's, peptides are used to study disease mechanisms in tissue models. For instance, the amyloid-beta peptide fragment Pbeta (Aβ 22-35) is utilized in cell culture to induce the formation of amyloid fibrils that resemble the plaques found in Alzheimer's disease, allowing for the study of their formation and toxicity. plos.org Furthermore, Pronucleon™ peptides, which are engineered to bind to Aβ aggregates, have been applied to ex vivo brain tissue sections from transgenic mouse models of Alzheimer's to identify and image Aβ precursor structures. nih.gov While not MPG peptides themselves, these studies highlight the utility of peptide-based tools in ex vivo tissue research. The principles demonstrated in these studies, along with the proven ability of other cell-penetrating peptides to function in ex vivo models like rat ischemia-reperfusion heart models, suggest a broad potential for MPG peptides in various ex vivo systems. ahajournals.org The rat aortic ring assay is another established ex vivo model for studying angiogenesis where peptide-mediated siRNA delivery could be applied. plos.org

The table below details research findings involving MPG peptides and related peptide applications in ex vivo models.

Table 2: Research Findings of Peptide Applications in Ex Vivo Models

| Model System | Peptide / Carrier | Cargo / Target | Key Research Finding(s) |

|---|---|---|---|

| Human Prostate Carcinoma (PC3) Tumor Explants (from xenografted mice) | MPG-8 | siRNA targeting Cyclin B1 | Ex vivo analysis of tumors after in vivo treatment showed that MPG-8-mediated siRNA delivery significantly downregulated Cyclin B1 mRNA levels. nih.govresearchgate.net |

| Ex vivo rat myocardial ischemia-reperfusion model | myr-Tat-PKCβII- (peptide inhibitor with Tat CPP) | PKCβII | The peptide inhibitor significantly reduced infarct size and improved cardiac function (dP/dt max). ahajournals.org |

| Ex vivo brain tissue sections (from transgenic AD mouse model) | Pronucleon™ peptide | Amyloid-β (Aβ) aggregates | The peptide was shown to bind to plaque-like structures in the brain sections, demonstrating its potential as an imaging agent for Aβ pathology. nih.gov |

| Rat Aortic Ring Assay | Ultrasound-mediated microbubbles (delivery system) | eNOS-siRNA | This ex vivo model was used to demonstrate that delivery of eNOS-siRNA could effectively inhibit sprouting angiogenesis. plos.org |

Research Methodologies for Investigating Mpg Peptides

Spectroscopic Techniques for Peptide-Nucleic Acid and Peptide-Membrane Interactions

Spectroscopic methods are invaluable for probing the molecular interactions and conformational dynamics of MPG peptides. These techniques provide detailed insights into the binding events and structural changes that are critical for the function of MPG as a delivery vector.

Fluorescence spectroscopy is a highly sensitive technique used to characterize the binding affinity and complex formation between MPG peptides and their nucleic acid cargo. The intrinsic fluorescence of tryptophan residues within the MPG peptide sequence serves as a natural probe to monitor these interactions. oup.com

When MPG peptides bind to nucleic acids, such as plasmids or oligonucleotides, a quenching of the intrinsic tryptophan fluorescence is often observed. oup.com This change in fluorescence intensity can be titrated against the concentration of the nucleic acid to determine the binding stoichiometry and the dissociation constant (Kd), which is a measure of the binding affinity. frontiersin.org Studies have revealed that MPG exhibits a high affinity for both single- and double-stranded DNA, with Kd values in the nanomolar range. oup.com For instance, titration of a HEX-labeled oligonucleotide with MPG resulted in a linear decrease in fluorescence, indicating a strong interaction. researchgate.net

Furthermore, fluorescence spectroscopy can be used to monitor the formation of MPG/oligonucleotide complexes. The changes in the fluorescence signal upon mixing the two components provide real-time information on the association process. researchgate.net This method, along with gel shift assays, has shown that MPG strongly interacts with oligonucleotide cargo, forming stable complexes. researchgate.net Molecular interaction analysis using fluorescence spectroscopy has also been instrumental in characterizing complexes of other peptide-nucleic acid (PNA) delivery systems. nih.gov

Table 1: Fluorescence Spectroscopy Findings for MPG Peptide Interactions

| Parameter Investigated | Methodology | Key Finding | Reference |

|---|---|---|---|

| Binding Affinity | Quenching of intrinsic tryptophan fluorescence upon titration with plasmid DNA (pRL-SV40, pJ3O-antisense-Hucdc25C) | High affinity for both plasmids. | oup.com |

| Complex Stoichiometry | Titration of HEX-labeled oligonucleotide with MPG peptide and monitoring fluorescence intensity changes | Approximately 7 peptide molecules per oligonucleotide, with a positive/negative charge ratio of 2. | researchgate.net |

| Binding Affinity | Determination of equilibrium constants from fluorescence titration experiments | High affinity for oligonucleotides with equilibrium constants of 5 and 6 nM. | researchgate.net |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins. It is extensively used to investigate the conformational changes that MPG peptides undergo upon interaction with nucleic acids and model membranes. nih.govnih.gov

In an aqueous solution, the CD spectrum of MPG is characteristic of a non-structured or random coil peptide, typically showing a single minimum around 198 nm. researchgate.net However, upon interaction with phospholipid vesicles, which mimic the cell membrane, the CD spectrum of MPG undergoes a drastic change. nih.govresearchgate.net This transition is characterized by the appearance of a minimum at approximately 218 nm and a maximum at 191 nm, which is indicative of a β-sheet structure. researchgate.net This conformational switch from a random coil to a β-sheet is thought to be a crucial step in the membrane translocation process. nih.gov

Similarly, the formation of a complex between MPG and its nucleic acid cargo also induces a conformational change. The addition of an oligonucleotide to MPG in water leads to a decrease in the amount of unfolded peptide and an increase in the formation of β-sheet structures. researchgate.net When these MPG/oligonucleotide complexes are then exposed to phospholipids (B1166683), a further increase in β-sheet content is observed. researchgate.net These findings suggest that the interaction with both the cargo and the cell membrane progressively stabilizes a β-sheet conformation in the MPG peptide.

Table 2: Conformational Changes of MPG Peptide Detected by Circular Dichroism

| Condition | Observed Secondary Structure | CD Spectral Characteristics | Reference |

|---|---|---|---|

| In pure water | Random coil / Non-structured | Single minimum at 198 nm | researchgate.net |

| In the presence of phospholipid vesicles (DOPG or DOPC/DOPG) | β-sheet | Minimum at 218 nm, maximum at 191 nm | nih.govresearchgate.net |

| Complexed with oligonucleotide in water | Increased β-sheet structure | Decrease in unfolded peptide signal | researchgate.net |

| MPG/oligonucleotide complex in the presence of phospholipids | Further increase in β-sheet content | Similar to spectra in the presence of phospholipids alone | researchgate.net |

| In the presence of Candida albicans cells | No significant structural shift | - | nih.gov |

Fluorescence Spectroscopy in Complex Characterization

Imaging Techniques for Cellular Uptake and Intracellular Localization

Visualizing the journey of MPG peptides into cells is fundamental to understanding their mechanism of action. Advanced imaging techniques provide both qualitative and quantitative data on cellular internalization, trafficking, and the final destination of the peptide and its cargo.

Confocal laser scanning microscopy (CLSM) is a high-resolution imaging technique widely used to visualize the cellular uptake and intracellular distribution of fluorescently labeled MPG peptides and their cargo. nih.govresearchgate.net By optically sectioning the cell, CLSM allows for the three-dimensional reconstruction of the localization of the fluorescent molecules.

Studies using confocal microscopy have shown that MPG-mediated delivery results in the cargo being localized within the cytoplasm and, in many cases, the nucleus of the cell. frontiersin.org The observed fluorescence pattern is often described as both punctate and diffuse. The punctate staining is typically interpreted as the entrapment of the peptide/cargo complex in endosomal vesicles, suggesting an endocytic uptake pathway. plos.org In contrast, a diffuse staining pattern throughout the cytoplasm and nucleus is indicative of direct translocation across the plasma membrane and release into the cytosol. plos.org The co-existence of both patterns suggests that MPG may utilize multiple pathways for cellular entry. plos.org

Confocal microscopy has also been employed to confirm the GRP78-dependent binding and perinuclear localization of MPG-related peptides in metastatic melanoma cells. frontiersin.org Furthermore, it has been used to track the internalization of peptide-polymer nanotubes and amyloid-β peptides, revealing their vesicular localization and co-localization with specific cellular organelles. plos.orgacs.orgpnas.orgnih.gov

Flow cytometry is a powerful technique for the high-throughput quantitative analysis of cellular uptake. nih.gov This method allows for the rapid measurement of the fluorescence intensity of thousands of individual cells that have been incubated with a fluorescently labeled peptide or cargo.

By analyzing the percentage of fluorescently positive cells and the mean fluorescence intensity of the cell population, researchers can quantitatively assess the efficiency of cellular uptake under different conditions, such as varying concentrations, incubation times, or temperatures. biorxiv.orgresearchgate.net For example, flow cytometry has been used to demonstrate that the transfection efficiency of an EB1 peptide/siRNA complex, a system related to MPG, was significantly reduced when cells were incubated at 4°C, indicating an energy-dependent uptake mechanism. biorxiv.org In contrast, the uptake of the MPG peptide itself was not significantly affected by the lower temperature, suggesting a different internalization pathway. biorxiv.org

Flow cytometry has also been instrumental in comparing the uptake efficiency of different cell-penetrating peptides and their conjugates, revealing that the nature of the cargo can significantly influence the internalization process. nih.gov It has been used to show that complexes of S413-PV peptide with plasmid DNA mediate transfection with high efficiency. nih.gov

Table 3: Quantitative Cellular Uptake Analysis using Flow Cytometry

| Peptide/Complex | Cell Line | Key Finding | Reference |

|---|---|---|---|

| EB1/siRNA | K-562 | Transfection efficiency was significantly reduced at 4°C (7.1% ± 0.1%) compared to 37°C (80.2% ± 0.8%). | biorxiv.org |

| MPG/siRNA | K-562 | Transfection efficiency did not significantly decrease at 4°C. | biorxiv.org |

| S413-PV/DNA | HeLa | Ternary complexes with cationic liposomes were significantly more efficient in mediating transfection. | nih.gov |

| S413-PV and reverse NLS peptides | HeLa | Cellular uptake was significantly more efficient than the scrambled version of the peptide. | nih.gov |

Live cell imaging encompasses a range of microscopy techniques that allow for the observation of dynamic cellular processes in real-time. thermofisher.com This approach is crucial for studying the kinetics and dynamics of MPG peptide internalization and intracellular trafficking, as it avoids potential artifacts associated with cell fixation. nih.gov

By tracking the movement of fluorescently labeled MPG peptides and their cargo over time, live cell imaging can provide valuable insights into the initial interactions with the cell membrane, the mode of entry, and the subsequent transport within the cell. thermofisher.com For example, live cell imaging can distinguish between rapid direct translocation across the plasma membrane and the slower process of endocytosis, followed by endosomal escape.

Recent advancements in live cell imaging microscopy are expected to help resolve some of the ambiguities and divergent interpretations regarding the uptake mechanisms of cell-penetrating peptides that have arisen from studies on fixed cells. nih.gov The ability to visualize the entire process, from binding to final localization, in a living cell provides a more accurate and complete picture of the delivery mechanism. thermofisher.com

Flow Cytometry for Quantitative Uptake Analysis

Biophysical Approaches for Membrane Interaction Studies

Biophysical techniques are crucial for elucidating the molecular details of how MPG peptides interact with and translocate across cellular membranes. nih.gov These methods allow researchers to study the peptide's structure, its orientation relative to the membrane, and the thermodynamics of binding. nih.gov By examining the interactions between MPG peptides and simplified model membranes, scientists can gain insights into the mechanisms of membrane destabilization and cargo delivery. nih.gov Amphipathic peptides like MPG are known to have hydrophilic and lipophilic regions that facilitate the initial contact and subsequent translocation across the plasma membrane. nih.gov

A primary goal of these biophysical studies is to understand the conformational changes that MPG peptides undergo upon membrane interaction. For instance, the MPG peptide is known to fold into β-sheets when it interacts with its cargo, a process that is further amplified by phospholipids. nih.gov This structural transition is believed to facilitate the formation of transient, pore-like structures that allow the MPG/cargo complex to cross the membrane. nih.gov

To investigate peptide-membrane interactions under controlled conditions, researchers utilize various model membrane systems that mimic the lipid organization of natural cell membranes. nih.gov The most common models include lipid monolayers, lipid vesicles (liposomes), and supported lipid bilayers. nih.gov These systems allow for the precise control of parameters like lipid composition, molecular packing, and aqueous phase conditions (e.g., pH). doi.org

Lipid Monolayers: A lipid monolayer formed at an air-water interface in a Langmuir trough is a powerful tool for studying the initial steps of peptide-membrane interaction. nih.govmdpi.com This system can be used to measure the ability of a peptide to penetrate the lipid film. In a typical experiment, a lipid monolayer is compressed to a surface pressure of 30 mN/m, which mimics the lipid packing density of a cell membrane. nih.gov The peptide is then introduced into the aqueous subphase, and any change in surface pressure is recorded, indicating peptide insertion into the monolayer. nih.gov

Studies using Langmuir monolayers have provided key insights into the role of peptide structure in membrane interactions. A comparative study of two peptides, Pα (helical) and Pβ (non-structured in water), revealed that Pβ undergoes a lipid-induced conformational transition to a β-sheet-like structure. nih.gov In contrast, Pα maintained its helical conformation. nih.gov This demonstrated that the peptide's intrinsic structural properties and its ability to change conformation upon lipid binding are critical for its function. nih.gov

Lipid Vesicles: Lipid vesicles, or liposomes, are spherical structures composed of a lipid bilayer enclosing an aqueous core. nih.gov They are widely used to study peptide-induced membrane permeabilization. mdpi.com Large Unilamellar Vesicles (LUVs) and Giant Unilamellar Vesicles (GUVs) are often filled with a fluorescent dye, such as calcein. mdpi.com The release of this dye into the surrounding medium upon the addition of a peptide indicates that the peptide has disrupted the integrity of the vesicle bilayer, for example, by forming pores. mdpi.com Such leakage assays can be monitored to study the kinetics of membrane perturbation at a single-vesicle level. mdpi.com

| Model Membrane System | Description | Typical Application for MPG Peptide Studies | Key Findings |

|---|---|---|---|

| Lipid Monolayers | A single layer of lipid molecules at an air-water interface. nih.gov | Assessing the spontaneous insertion of peptides into a membrane mimic and observing lipid-induced conformational changes. nih.gov | MPG-Pβ peptide, unstructured in water, inserts into lipid monolayers and transitions to a β-sheet structure. nih.gov |

| Lipid Vesicles (Liposomes) | Spherical lipid bilayers enclosing an aqueous compartment. nih.gov Can be unilamellar (LUVs, GUVs) or multilamellar. reading.ac.uk | Quantifying peptide-induced membrane leakage and permeabilization by monitoring the release of encapsulated fluorescent probes. mdpi.com | MPG peptides can induce leakage across vesicle bilayers, suggesting a mechanism of membrane disruption. nih.govmdpi.com |

| Supported Lipid Bilayers (SLBs) | A lipid bilayer formed on a solid support like mica or silicon. nih.gov | Surface characterization using techniques like atomic force microscopy (AFM) to visualize peptide-induced changes in membrane morphology. nih.gov | Provides a stable platform for high-resolution imaging of peptide-membrane interactions. |

Electrophysiological techniques, such as patch-clamping, provide a powerful means to study the activity of ion channels and the electrical properties of cell membranes. moleculardevices.comfrontiersin.org These methods can directly measure changes in current or voltage across a membrane, offering high-resolution insights into events like pore formation. moleculardevices.comscielo.br

In the context of MPG peptides, electrophysiological measurements are used to investigate the proposed mechanism of pore formation. wikipedia.org The direct translocation of MPG and its cargo is thought to involve the temporary destabilization of the membrane, potentially through the creation of transient pores. nih.govwikipedia.org Models describing MPG's mechanism of action, which involve the formation of β-barrel structures that create a pore, are supported by electrophysiological data. wikipedia.org By applying a voltage across a lipid bilayer in the presence of MPG peptides, researchers can record single-channel currents that correspond to the opening and closing of these pores. acs.org The characteristics of these electrical signals, such as their amplitude and duration, can provide information about the size and stability of the pores formed by the peptide. acs.org

Model Membrane Systems (e.g., Lipid Vesicles, Monolayers)

Molecular Biology Techniques for Functional Validation

Following the investigation of membrane translocation, molecular biology techniques are essential to confirm that the delivered cargo, such as siRNA, is functionally active within the cell. These techniques validate the efficacy of MPG peptides as delivery vectors by measuring the biological response triggered by the cargo.

Gene expression analysis is a cornerstone for validating the functional delivery of nucleic acids like siRNA. Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and Western blotting are standard methods used to quantify the downregulation of a target gene at the mRNA and protein levels, respectively. frontiersin.orgnih.gov

RT-qPCR: This technique is used to measure the amount of a specific messenger RNA (mRNA). frontiersin.org To assess the efficacy of MPG-mediated siRNA delivery, cells are treated with an MPG/siRNA complex targeting a specific gene. After a set incubation period, total RNA is extracted from the cells and the target mRNA levels are quantified. nih.govoup.com A significant reduction in the target mRNA level in treated cells compared to control cells demonstrates successful gene silencing at the transcriptional level. oup.com

Western Blot: While RT-qPCR measures mRNA, Western blotting detects and quantifies the actual protein product of the gene. frontiersin.org This is critical because a reduction in mRNA does not always correlate directly with a reduction in protein levels. reddit.com For this assay, cell lysates are prepared from cells treated with the MPG/siRNA complex. nih.gov The proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the target protein. frontiersin.org A decrease in the detected protein band indicates successful gene silencing at the protein level. oup.com

Studies on the MPG-8 variant, for example, used these techniques to demonstrate potent, dose-dependent silencing of the Cyclin B1 gene. oup.com

| Technique | Target Molecule | Purpose in MPG-Pbeta Research | Example Finding |

|---|---|---|---|

| RT-qPCR | mRNA | To quantify the knockdown of target gene mRNA levels after MPG-mediated siRNA delivery. oup.com | MPG-8 delivering siRNA against Cyclin B1 reduced mRNA levels by over 80%. oup.com |

| Western Blot | Protein | To confirm that mRNA knockdown translates to a reduction in the corresponding protein level. nih.govoup.com | MPG-8 delivering Cyclin B1 siRNA caused a significant, dose-dependent reduction in Cyclin B1 protein. oup.com |

To specifically and quantitatively measure the biological efficacy of the delivered siRNA, researchers employ various functional assays. These assays provide a direct readout of the RNA interference (RNAi) activity. nih.govacs.org

Luciferase Reporter Assays: A common method involves the use of a reporter gene, such as luciferase. nih.gov In this system, cells are engineered to express the luciferase protein. An MPG/siRNA complex, with the siRNA designed to target the luciferase mRNA, is introduced to the cells. The efficacy of gene silencing is determined by measuring the luminescence produced by the luciferase enzyme. nih.gov A significant decrease in luciferase activity in cells treated with the specific siRNA, compared to cells treated with a non-targeting control siRNA, provides a quantitative measure of RNAi efficacy. nih.gov This method was used to show that MPG could mediate an 80% decrease in luciferase activity. nih.gov